Covalent DCAF16 vs. Non-Covalent Cereblon/VHL
BRD4 degrader-1 (ML 1-50) covalently modifies cysteine 119 (C119) of DCAF16, a Cullin-RING E3 ligase substrate receptor, with approximately 28% engagement in cells as determined by competitive activity-based protein profiling (ABPP) [1]. This mechanism is mechanistically orthogonal to cereblon-recruiting PROTACs such as dBET1 (EC50 = 430 nM for BRD4 degradation [2]) and MZ1 (DC50 = 8–23 nM in H661 and H838 cells [3]), which rely on reversible ternary complex formation. In the same study, ML 1-50 treatment showed that BRD4 degradation was attenuated by NEDD8-activating enzyme inhibitor MLN4924, confirming Cullin E3 ligase dependency [1]. The covalent DCAF16 engagement avoids competition from endogenous cereblon ligands (e.g., pomalidomide) that antagonize cereblon-based PROTACs such as ARV-825 [4].
| Evidence Dimension | E3 ligase type and engagement mode |
|---|---|
| Target Compound Data | Covalent engagement of DCAF16 C119; ~28% occupancy in cells; degradation blocked by MLN4924 |
| Comparator Or Baseline | dBET1: non-covalent cereblon binding, EC50 430 nM; MZ1: VHL binding, DC50 8–23 nM; ARV-825: cereblon binding, antagonized by pomalidomide |
| Quantified Difference | Orthogonal E3 ligase (DCAF16 vs CRBN/VHL); covalent vs. non-covalent; distinct pharmacological vulnerability |
| Conditions | HEK293T cells; competitive ABPP; proteasome/Cullin inhibitor controls |
Why This Matters
The orthogonal E3 ligase recruitment avoids resistance mechanisms that limit cereblon-based PROTACs, making BRD4 degrader-1 a critical tool for studying BRD4 biology in cereblon-deficient or cereblon-ligand-compromised contexts.
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